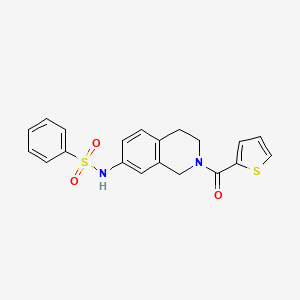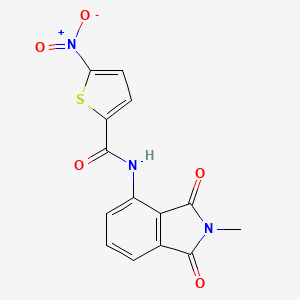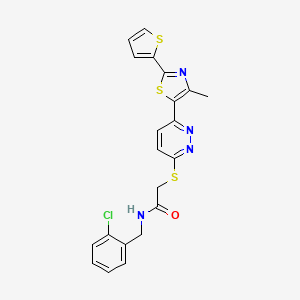
2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2Cl2F3NO2 It is a substituted benzene derivative, characterized by the presence of two chlorine atoms, one nitro group, and one trifluoromethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene typically involves the nitration of 2,3-dichloro-4-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C7H3Cl2F3+HNO3→C7H2Cl2F3NO2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Substitution: Halogenating agents like bromine or sulfonating agents like sulfur trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with nucleophiles.
Reduction: Formation of 2,3-dichloro-4-(trifluoromethyl)aniline.
Electrophilic Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene depends on its chemical structure and the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s reactivity and potential biological activity.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-1-nitro-5-(trifluoromethyl)benzene
- 2,3-Dichloro-1-nitrobenzene
- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
Uniqueness
2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and potential applications. The combination of chlorine, nitro, and trifluoromethyl groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research purposes.
属性
IUPAC Name |
2,3-dichloro-1-nitro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-5-3(7(10,11)12)1-2-4(6(5)9)13(14)15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVXYWZWRSOUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
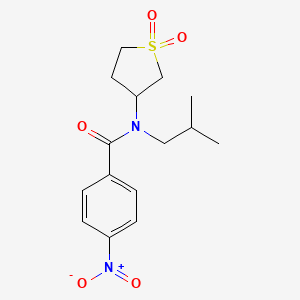
![7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2968001.png)
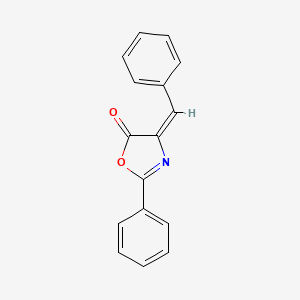
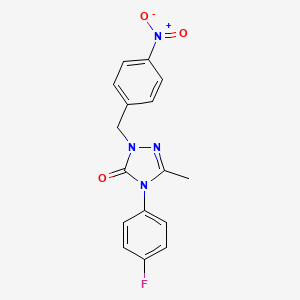
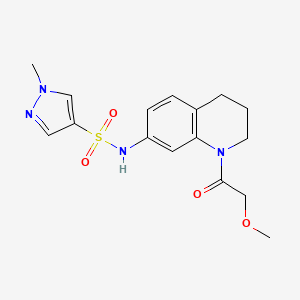
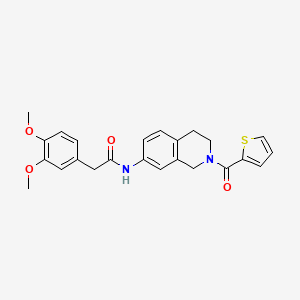
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)
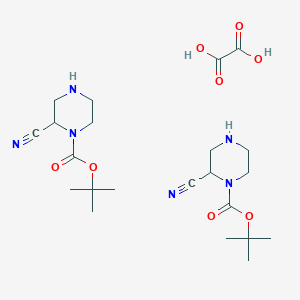
![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)
![7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2968015.png)
